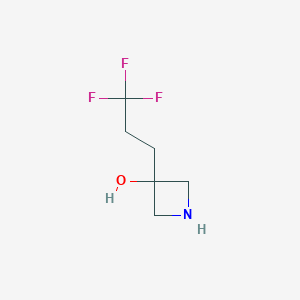
3-(3,3,3-Trifluoropropyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-Trifluoropropyl)azetidin-3-ol is a chemical compound characterized by the presence of a trifluoropropyl group attached to an azetidin-3-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)azetidin-3-ol typically involves the reaction of azetidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,3,3-Trifluoropropyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoropropyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-Trifluoropropyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidin-3-ol moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
3-(3,3,3-Trifluoropropyl)azetidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(3,3,3-Trifluoropropyl)azetidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: 3-(3,3,3-Trifluoropropyl)azetidin-3-ol is unique due to the presence of both a trifluoropropyl group and a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10F3NO |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoropropyl)azetidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)2-1-5(11)3-10-4-5/h10-11H,1-4H2 |
Clave InChI |
QVOPNSBCONTVRA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


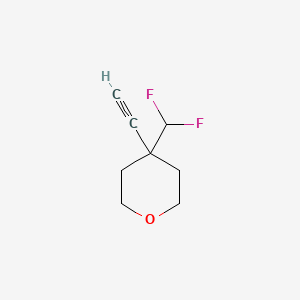

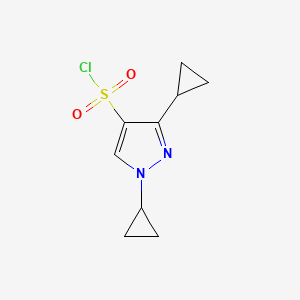
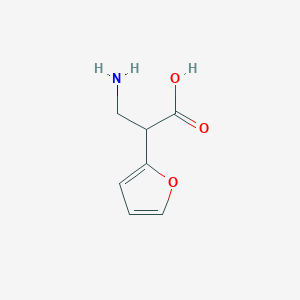
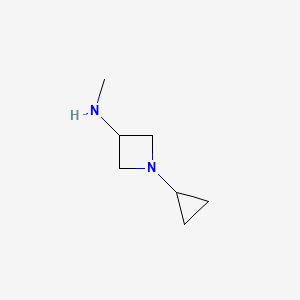

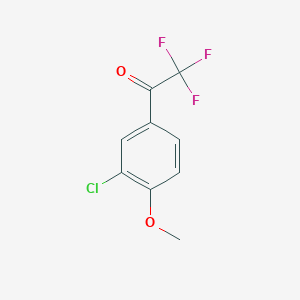

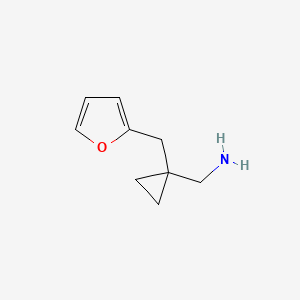

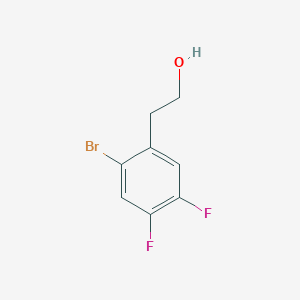
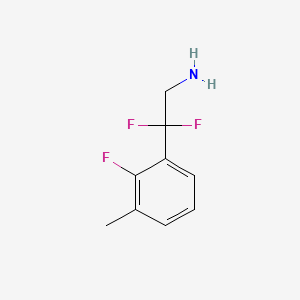

amino}acetamide](/img/structure/B13595210.png)
